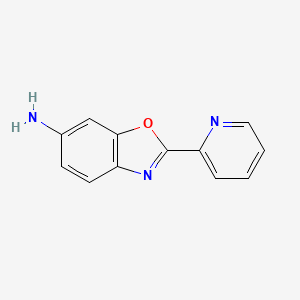

2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine

Descripción general

Descripción

2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine is a heterocyclic compound that features both pyridine and benzoxazole moieties. This compound is of significant interest in medicinal chemistry and chemical biology due to its potential biological activities and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine typically involves the following steps:

Esterification of Nicotinic Acid: Nicotinic acid is esterified to yield the corresponding ester.

Oxidation: The ester is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.

Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate the desired intermediate.

Cyclization: The intermediate is cyclized in the presence of sodium and ammonium chloride in ethanol solution to form this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the pyridine or benzoxazole rings.

Common Reagents and Conditions

Oxidation: 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) at room temperature.

Reduction: Sodium borohydride (NaBH4) in ethanol.

Substitution: Trimethylsilyl cyanide (TMSCN) in acetonitrile (ACN) with triethylamine (TEA) as a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or benzoxazole rings .

Aplicaciones Científicas De Investigación

Scientific Research Applications of 2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine

This compound is an organic compound with a benzoxazole ring linked to a pyridine ring, possessing an amine group (NH2) at the 6th position of the benzoxazole ring, and it has applications across various scientific disciplines. It has gained attention in medicinal chemistry for its biological activities and potential uses in drug development.

Chemistry

This compound serves as a building block in synthesizing novel heterocyclic compounds with potential biological activities. In organic synthesis, compounds like 2-(pyridin-2-yl)acetaldehyde are used in the synthesis of various analytical reagents, which could indicate the potential use of this compound in similar contexts.

Biology

This compound is investigated for its potential as an inhibitor of specific enzymes or receptors. Studies have also explored derivatives of this compound for their role in designing structures with a wide range of pharmacological activities.

Medicine

This compound is explored for potential therapeutic applications, including anti-fibrotic and anti-inflammatory activities. Its derivatives have been studied for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a role in collagen deposition and fibrosis. In fact, it has been pivotal in the development of antifibrotic drugs, particularly in the treatment of liver fibrosis.

Collaborative Virtual Screening

Virtual screening has identified 2-(pyridin-2-yl)quinazolines as potential anti-trypanosome treatments . Variation of the 2-position of quinazoline helps to understand the importance of the 2-(pyridin-2-yl) motif .

Anti-microbial Research

Ruthenium complexes with 2-pyridin-2-yl-1H-benzimidazole have been evaluated for antibacterial and anti-biofilm activities . These complexes were screened against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa strains .

Anti-fibrotic Activity

Pyrimidine derivatives, synthesized using this compound, have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC, indicating significant potential as novel anti-fibrotic drugs. Two such derivatives, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, exhibited the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively.

Organic Synthesis

This compound has been used in the synthesis of pyrimidine derivatives, contributing to the field of organic synthesis. Derivatives synthesized from it showed promising biological activities, indicating their utility in organic synthesis applications.

Applications in Industry

This compound is utilized in the development of new materials and chemical processes.

Summary Table

Mecanismo De Acción

The mechanism of action of 2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to a reduction in the expression of specific proteins or signaling molecules. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

2-(Pyridin-2-yl)pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.

N-(Pyridin-2-yl)amides: Known for their potential biological activities and applications in drug discovery.

Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with significant biological activities

Uniqueness

2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine is unique due to its specific combination of pyridine and benzoxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Actividad Biológica

2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine is a compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

The compound can be synthesized through various methods that typically involve the coupling of pyridine derivatives with benzoxazole frameworks. The synthetic pathways often utilize environmentally friendly catalysts and reagents to enhance yield and reduce toxicity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against several bacterial strains, including:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Moderate activity |

| Escherichia coli | Moderate activity |

| Bacillus subtilis | Selective activity |

| Pseudomonas aeruginosa | Inhibition observed |

Studies employing the agar well diffusion method revealed that derivatives of this compound showed varying degrees of effectiveness against these pathogens, with some exhibiting minimal inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. It has shown cytotoxic effects against various cancer cell lines, including:

- Breast cancer (MCF-7)

- Lung cancer (A549)

- Colorectal cancer (HCT-116)

The structure–activity relationship (SAR) studies suggest that modifications to the benzoxazole moiety can enhance its selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Anti-fibrotic Activity

Recent research highlights the potential of this compound in treating liver fibrosis. The compound has demonstrated the ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in collagen deposition during fibrosis development. In vitro studies indicated a significant reduction in collagen levels in treated models .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, leading to altered signaling pathways that affect cellular functions. For instance:

- Antimicrobial Mechanism : It may inhibit DNA gyrase in bacteria, disrupting DNA replication .

- Anticancer Mechanism : The compound potentially induces apoptosis in cancer cells through modulation of apoptotic pathways .

Case Studies

Several case studies illustrate the compound's versatility:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed potent antibacterial activity against E. coli, suggesting a promising avenue for developing new antimicrobial agents .

- Cytotoxicity Assessment : In vitro assays revealed that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating their potential as targeted anticancer therapies .

- Fibrosis Model : In an animal model of liver fibrosis, treatment with related compounds resulted in a significant decrease in collagen deposition compared to controls, supporting their potential therapeutic use in fibrotic diseases .

Propiedades

IUPAC Name |

2-pyridin-2-yl-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYGTNXJKHMFJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(O2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615203 | |

| Record name | 2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61382-10-3 | |

| Record name | 2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.